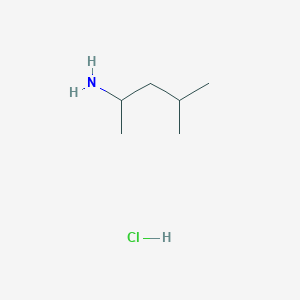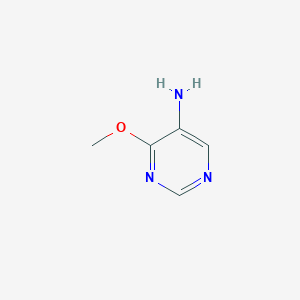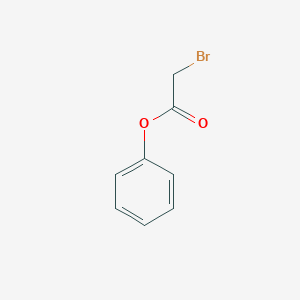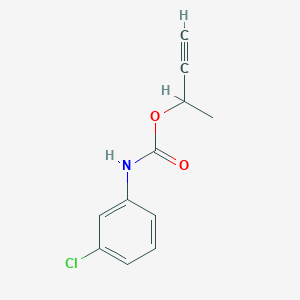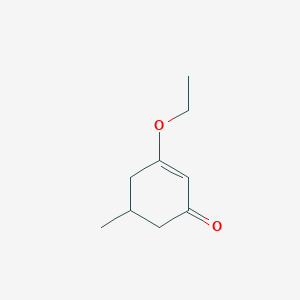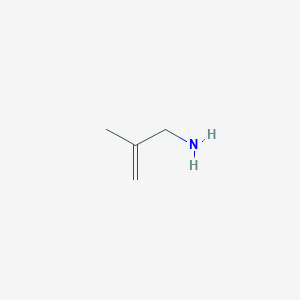
2-Methylallylamine
説明
2-Methylallylamine is not directly discussed in the provided papers. However, the papers do provide information on related compounds and chemical groups that can help infer some aspects of 2-Methylallylamine's properties and synthesis. For instance, methylamines such as monomethylamine (MMA), dimethylamine (DMA), and trimethylamine (TMA) are mentioned as major industrial chemical intermediates, typically prepared by the reaction of methanol and ammonia over a dehydration catalyst .
Synthesis Analysis
The synthesis of methylamines is generally achieved through the reaction of methanol with ammonia, indicating that a similar approach might be applicable for synthesizing 2-Methylallylamine. The development of DMA selective zeolite-based catalysts due to market demand suggests that catalyst design is crucial for controlling the product distribution of such reactions .
Molecular Structure Analysis
While the molecular structure of 2-Methylallylamine is not directly provided, the structure of related compounds such as methyl (R(+)-α-methylbenzylamine)bis(dimethylglyoximato)cobalt(III) benzene solvate has been determined by X-ray crystal analysis . This suggests that X-ray crystallography could be a viable method for analyzing the structure of 2-Methylallylamine.
Chemical Reactions Analysis
The papers do not provide specific reactions for 2-Methylallylamine, but they do discuss the reactivity of similar compounds. For example, methylamine-borane complexes exhibit interesting intermolecular interactions and dihydrogen bonding , which could be relevant when considering the reactivity of 2-Methylallylamine with boranes or similar electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methylallylamine are not directly reported. However, the rotational spectroscopy of methylamine provides insights into the behavior of light alkylamines, which could be somewhat analogous to 2-Methylallylamine . The study of compressed methylamines reveals systematic structure-property relations and polymorphism, which could be relevant for understanding the behavior of 2-Methylallylamine under various conditions .
科学的研究の応用
- “2-Methylallylamine” is an organic compound with the molecular formula C4H9N .
- It is used as a reactant for the preparation of various compounds . For example, it can be used in the preparation of platinum cyclometalated N-heterocyclic carbene complexes with chiral phosphines as catalysts .
- It can also be used in the preparation of oxoazetidinylbutenyl acetamides via rhodium-catalyzed hydroformylation .
- Another application is in the preparation of highly monodisperse polymeric particles incorporating polymerizable perylene-bisimide fluorophore .
- It can also be used in additive-free chemoselective acylation with anhydrides for the preparation of amides .
-
- Application: The electrochemical oxidation of amines, including 2-Methylallylamine, is an essential alternative to conventional chemical transformation. It provides critical routes for synthesising and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .
- Method: The oxidation mechanism of aliphatic amines involves either direct oxidation at different electrode surfaces or indirect oxidation by a reversible redox molecule, in which the reactive form was generated in situ .
- Results: This method has been extensively researched over the past seven decades and has shown promising results in the synthesis and modification of various molecules .
-
- Application: Metal oxide nanoparticles, which can be synthesized using 2-Methylallylamine, have important technological applications .
- Method: The synthesis strategies and techniques for these nanoparticles involve various physicochemical processes at the nanoscale .
- Results: These nanoparticles have unique properties and are used in a wide range of applications, including gas sensors, batteries, magnetic storage media, solar cells, catalysis, energy conversion, and electronics .
-
- Application: Molecules with an allylic amine motif provide access to important building blocks and versatile applications of biologically relevant chemical space . The need for diverse allylic amines requires the development of increasingly general and modular multicomponent reactions for allylic amine synthesis .
- Method: An efficient catalytic multicomponent coupling reaction of simple alkenes, aldehydes, and amides by combining nickel catalysis and Lewis acid catalysis .
- Results: This method is remarkably simple, shows broad functional-group tolerance, and facilitates the synthesis of drug-like allylic amines that are not readily accessible by other methods .
-
- Application: Nanomaterials can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts .
- Method: The nanomaterial properties can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .
- Results: Exceptionally high surface areas can be achieved through the rational design of nanomaterials .
Safety And Hazards
2-Methylallylamine is considered hazardous. It is a highly flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-methylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-4(2)3-5/h1,3,5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDHQYLFEYUMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182954 | |
| Record name | 2-Methylallylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylallylamine | |
CAS RN |
2878-14-0 | |
| Record name | 2-Methylallylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2878-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylallylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002878140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2878-14-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylallylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylprop-2-en-1-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLALLYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHJ35WE6DG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



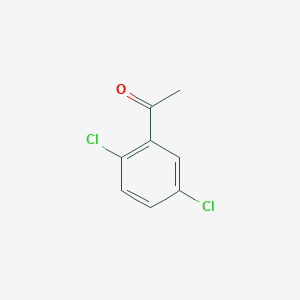
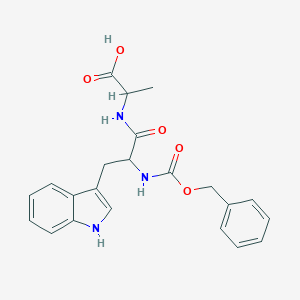
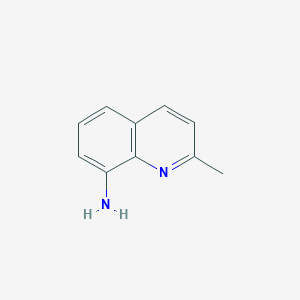
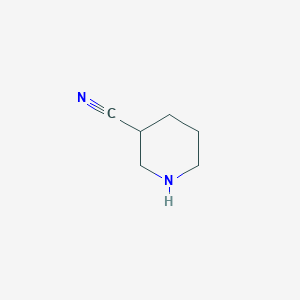
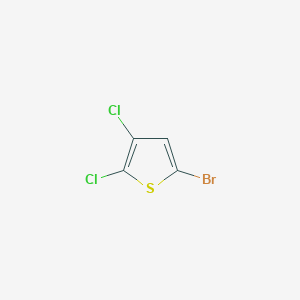

![(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone](/img/structure/B105185.png)
